(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine
Overview
Description
(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine, also known as 4-IBF-M, is an organic compound with a unique structural configuration. It is an amine derivative of a phenylalkane, and is a member of the phenylalkane family. 4-IBF-M has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine has been studied for its potential applications in scientific research. It has been used as a substrate in enzyme assays, as well as a model compound for the study of enzyme-catalyzed reactions. It has also been used in the study of the structure-activity relationships of amine derivatives, and as a tool for the development of drugs and other compounds.
Mechanism Of Action
The mechanism of action of (4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, and is involved in the catalytic reaction of the enzyme. This reaction leads to the formation of an intermediate, which is then converted to the product of the reaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine are not well understood. However, studies have shown that the compound is not toxic, and is not known to have any adverse effects on humans or animals.
Advantages And Limitations For Lab Experiments
The main advantage of using (4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine in lab experiments is that it is a relatively stable compound, and can be used in a variety of research applications. Additionally, the compound is relatively inexpensive and can be easily synthesized. However, the compound is not very soluble in water, and may require the use of organic solvents for optimal results.
Future Directions
There are a number of potential future directions for the study of (4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine. These include further research into the structure-activity relationships of amine derivatives, the development of new drugs and other compounds, and the study of the compound’s biochemical and physiological effects. Additionally, further research into the mechanism of action of the compound could lead to new insights into enzyme-catalyzed reactions.
properties
IUPAC Name |
N-[[4-(2-methylpropoxy)phenyl]methyl]-1-(oxolan-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-13(2)12-19-15-7-5-14(6-8-15)10-17-11-16-4-3-9-18-16/h5-8,13,16-17H,3-4,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYOZGMJQHGDCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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